3,3-DIPHENYL-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Physical and Chemical Properties Analysis
The specific physical and chemical properties of 3,3-diphenyl-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide, such as melting point, boiling point, solubility, and stability, are not available in the retrieved data. The molecular weight of the compound is 391.53.Scientific Research Applications
Chemical Inhibitors of Cytochrome P450 Isoforms
Research on chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes, which is relevant due to the structural complexity and potential interaction of compounds like 3,3-diphenyl-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide with these enzymes. Such inhibitors are crucial in understanding drug metabolism and potential drug-drug interactions (Khojasteh et al., 2011).
Phytochemical Constituents and Bioactivities
A review of the Syzygium genus and its phytochemical constituents offers insight into the bioactive potential of natural compounds, which may relate to the research on synthetic compounds like 3,3-diphenyl-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide for their bioactive applications, including antioxidant, antimicrobial, and anticancer properties (Aung et al., 2020).
Optoelectronic Materials
The synthesis and application of quinazoline derivatives for electronic devices highlights the potential of complex organic compounds in the development of luminescent and electroluminescent materials, suggesting a possible research area for 3,3-diphenyl-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide in optoelectronic applications (Lipunova et al., 2018).
Dopamine D2 Receptor Ligands
Research on dopamine D2 receptor ligands in treating neuropsychiatric disorders indicates the importance of structural features for receptor affinity. This can guide the design of new compounds, including 3,3-diphenyl-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide, for therapeutic applications in psychiatry (Jůza et al., 2022).
Minor Groove Binder Hoechst 33258
The review on Hoechst 33258, a minor groove binder to DNA, and its analogs provide insights into the molecular interactions and potential for designing drugs based on the minor groove binding properties, which could be relevant for research on 3,3-diphenyl-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide in targeting DNA or RNA structures (Issar & Kakkar, 2013).
Future Directions
The future directions for research on 3,3-diphenyl-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide could include further exploration of its biological activities, optimization of its synthesis, and detailed investigation of its physical and chemical properties. Given the anti-inflammatory activity of similar compounds , it may be worthwhile to investigate the potential of this compound in the context of inflammatory diseases.
Mechanism of Action
Target of Action
Compounds with similar structures have been shown to exhibit trypanocidal activity, suggesting that the compound may target trypanosoma brucei, a species of parasitic protozoa .
Mode of Action
It is known that similar compounds interact with their targets by inhibiting essential biological processes, leading to the death of the parasite .
Biochemical Pathways
Similar compounds have been shown to disrupt the normal functioning of the parasite’s metabolic pathways, leading to its death .
Result of Action
Similar compounds have been shown to cause the death of the parasite, suggesting that this compound may have a similar effect .
Properties
IUPAC Name |
3,3-diphenyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3OS/c27-22(25-20-11-14-26(15-12-20)23-24-13-16-28-23)17-21(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,13,16,20-21H,11-12,14-15,17H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNVHSCXCBRJQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.